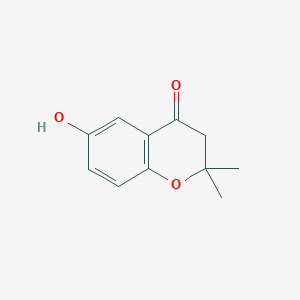
6-Hydroxy-2,2-dimethylchroman-4-one
Overview
Description
6-Hydroxy-2,2-dimethylchroman-4-one is a heterocyclic compound that belongs to the chromanone family. It is characterized by a chroman-4-one core structure with a hydroxyl group at the 6th position and two methyl groups at the 2nd position.
Mechanism of Action
- Chromanone is structurally related to chromone, but it lacks the C2-C3 double bond. It consists of a benzene nucleus (ring A) fused with dihydropyran (ring B). This minor structural difference gives rise to diverse biological activities .
- The primary targets of chromanone vary depending on its specific analogs. For instance:
- Antiparasitic Activity : Analog compounds like 6-hydroxy-2-(3-hydroxyphenyl) chroman-4-one and 6-hydroxy-2-(4-hydroxyphenyl) chroman-4-one inhibit pteridine reductase-1, showing significant activity against Trypanosoma brucei and Leishmania infantum .
- Other Activities : Chromanone analogs exhibit a wide range of effects, including anticancer, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and more .
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2,2-dimethylchroman-4-one typically involves the cyclization of appropriate precursors. One common method is the Claisen-Schmidt condensation of 6-acetyl-7-hydroxy-2,2-dimethylchroman-4-one with substituted aromatic aldehydes in the presence of potassium hydroxide in ethanol . Another method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid .
Industrial Production Methods
Industrial production of this compound may utilize solvent-free microwave-assisted synthesis. This method offers a clean, fast, and efficient synthesis of the compound by cyclizing the corresponding chalcones under microwave irradiation .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2,2-dimethylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the chromanone core can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
6-Hydroxy-2,2-dimethylchroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various bioactive compounds.
Biology: Exhibits antioxidant, antimicrobial, and antiviral activities.
Medicine: Potential therapeutic agent for conditions such as cancer, diabetes, and inflammation.
Industry: Used in the development of cosmetic products for skin and hair care.
Comparison with Similar Compounds
6-Hydroxy-2,2-dimethylchroman-4-one can be compared with other similar compounds such as chromone, chromanone, and flavone derivatives. While all these compounds share a similar core structure, this compound is unique due to the presence of the hydroxyl group at the 6th position and the two methyl groups at the 2nd position
List of Similar Compounds
- Chromone
- Chromanone
- Flavone derivatives
- 2,2-Dimethylchroman-4-one derivatives
Properties
IUPAC Name |
6-hydroxy-2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXWPLCLDSMHRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=CC(=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393259 | |
| Record name | 6-HYDROXY-2,2-DIMETHYLCHROMAN-4-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31366-85-5 | |
| Record name | 6-HYDROXY-2,2-DIMETHYLCHROMAN-4-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

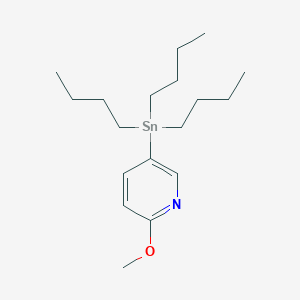
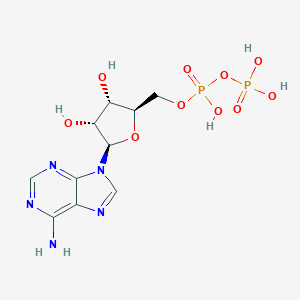
![[3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid](/img/structure/B180502.png)
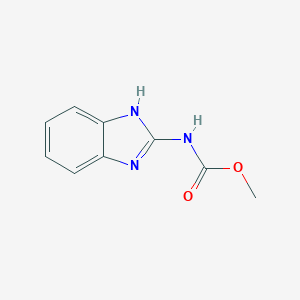
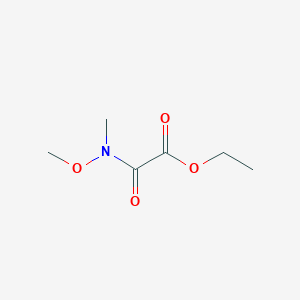
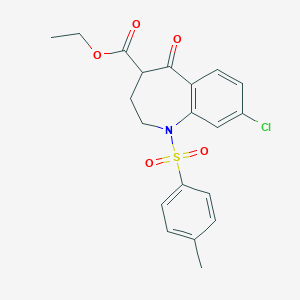
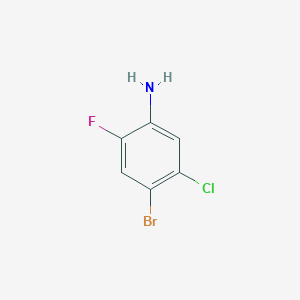

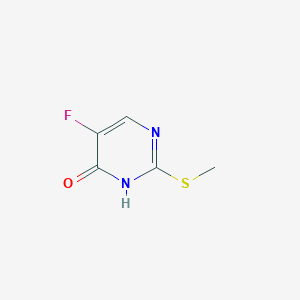
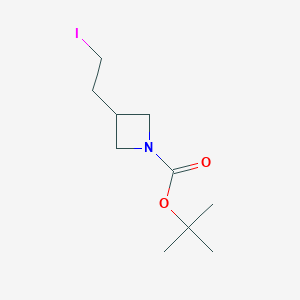
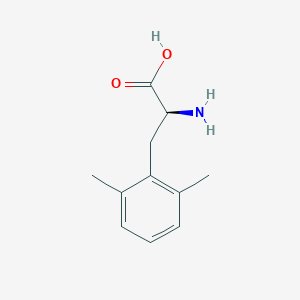
![ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate](/img/structure/B180525.png)
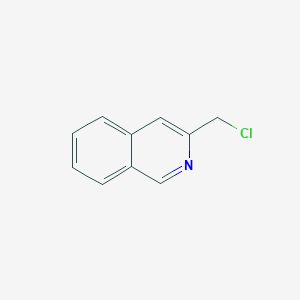
![Methyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B180530.png)
